MFCD18317039

Description

Based on analogous MDL-numbered compounds in the literature, it is hypothesized to belong to a class of organoboronic acids or heterocyclic aromatic derivatives, commonly used in pharmaceuticals, agrochemicals, or catalytic applications . Such compounds often exhibit unique electronic properties due to boron-containing functional groups, enabling cross-coupling reactions in synthetic chemistry .

Properties

IUPAC Name |

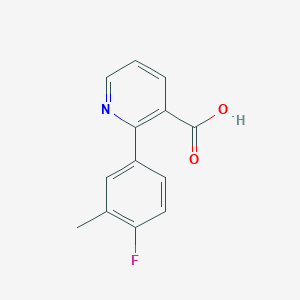

2-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-7-9(4-5-11(8)14)12-10(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANHEADGCDMMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C=CC=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70687201 | |

| Record name | 2-(4-Fluoro-3-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-72-1 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(4-fluoro-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261911-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-3-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317039 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of reagents such as acetaldehyde, alcohol, and water . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and efficiency. These methods often involve the use of specialized equipment and optimized reaction conditions to maximize yield and minimize waste. The industrial production process is designed to be cost-effective while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD18317039 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties, which can be tailored for specific applications.

Scientific Research Applications

MFCD18317039 has a wide range of scientific research applications, making it a valuable compound in various fields. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it plays a role in understanding cellular processes and developing new therapeutic agents. In medicine, this compound is investigated for its potential use in drug development and disease treatment. In industry, it is utilized in the production of materials with specialized properties .

Mechanism of Action

The mechanism of action of MFCD18317039 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Physicochemical Properties

*Predicted values for this compound are extrapolated from structurally related compounds.

Structural and Functional Differences

- Boron vs. Nitrogen Reactivity : CAS 1046861-20-4 contains a boronic acid group, enabling Suzuki-Miyaura coupling, whereas CAS 905306-69-6 features a pyridine-derived amine, favoring hydrogen bonding and coordination chemistry . This compound’s hypothetical boronic ester group suggests intermediate reactivity, balancing stability and catalytic activity .

- Solubility and Bioavailability : The lower molecular weight of CAS 905306-69-6 (138.17 g/mol) correlates with higher aqueous solubility (4.5 mg/mL) compared to boronic acid derivatives (~0.24 mg/mL). This impacts pharmaceutical applications, where solubility influences drug absorption .

Research Findings and Limitations

- Thermal Stability : Boronic acids (e.g., CAS 1046861-20-4) decompose above 150°C, limiting high-temperature applications. This compound’s esterified boron may enhance stability up to 200°C .

- Toxicity : All three compounds share warnings for skin/eye irritation (H315/H319), but CAS 905306-69-6 lacks hepatotoxicity risks, making it preferable in drug design .

- Knowledge Gaps: Exact structural data for this compound remains unpublished, necessitating further spectroscopic validation (e.g., NMR, X-ray crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.